molecular formula C10H18O2 B13935584 1-Pentylcyclobutanecarboxylic acid CAS No. 58148-15-5

1-Pentylcyclobutanecarboxylic acid

Cat. No.: B13935584
CAS No.: 58148-15-5
M. Wt: 170.25 g/mol
InChI Key: ZTCWVHJPERILGB-UHFFFAOYSA-N
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Description

1-Pentylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentylcyclobutanecarboxylic acid can be synthesized through several methods. Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 1-Pentylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group. These reactions include:

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium hydroxide for neutralization.

    Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.

    Amines: Various primary or secondary amines for amide formation.

Major Products:

    Salts: Formed from neutralization reactions.

    Esters: Formed from esterification reactions.

    Amides: Formed from reactions with amines.

Scientific Research Applications

1-Pentylcyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclobutane ring’s unique strain and reactivity also play a role in its chemical behavior and interactions.

Comparison with Similar Compounds

Uniqueness: 1-Pentylcyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a pentyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

58148-15-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-pentylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2-8H2,1H3,(H,11,12)

InChI Key

ZTCWVHJPERILGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC1)C(=O)O

Origin of Product

United States

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